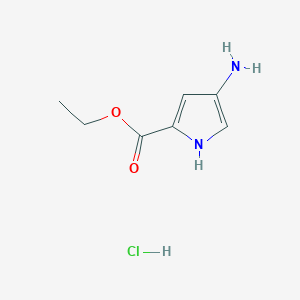

ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride

Description

Properties

IUPAC Name |

ethyl 4-amino-1H-pyrrole-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c1-2-11-7(10)6-3-5(8)4-9-6;/h3-4,9H,2,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQFDLYCMIYIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride typically involves the reaction of ethyl 4-amino-1H-pyrrole-2-carboxylate with hydrochloric acid. The process can be carried out under reflux conditions to ensure complete reaction. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrrole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex organic molecules.

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is primarily utilized in the development of new therapeutic agents. The pyrrole moiety is known for its diverse biological activities, making it an attractive target for drug design. Key applications include:

- Anticancer Agents : Compounds derived from this pyrrole scaffold have shown potential in treating various cancers, including leukemia and lymphoma. They can inhibit critical pathways involved in tumor growth and proliferation.

- Antimicrobial Properties : The compound exhibits activity against a range of pathogens, including bacteria and fungi. Its derivatives have been investigated for their efficacy as antibacterial and antifungal agents .

- Neuropharmacological Agents : Research indicates that pyrrole-based compounds can act as antipsychotic and anxiolytic drugs, targeting neurotransmitter systems to alleviate symptoms of mental health disorders.

Organic Synthesis

In organic chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its applications include:

- Synthesis of Alkaloids : The compound is employed in the synthesis of various alkaloids, which are known for their pharmacological properties. This includes the formation of complex structures that can enhance biological activity .

- Functional Group Transformations : The amino and carboxylate groups present in the compound allow for various chemical transformations, leading to the creation of derivatives with tailored properties for specific applications .

Biological Research

The biological implications of this compound extend beyond drug development:

- Collagen Research : It has been used in studies focused on collagen synthesis and degradation, contributing to understanding connective tissue disorders and potential therapeutic interventions .

- Mechanistic Studies : Interaction studies have revealed insights into its mechanism of action at the molecular level, particularly in inhibiting enzymes involved in disease processes such as bacterial DNA gyrase .

Case Studies and Experimental Findings

Several studies have documented the efficacy and versatility of this compound:

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines, particularly leukemia types. |

| Study B | Antimicrobial Efficacy | Showed broad-spectrum activity against gram-positive bacteria; effective against resistant strains. |

| Study C | Neuropharmacological Effects | Found to modulate neurotransmitter levels, leading to anxiolytic effects in animal models. |

Mechanism of Action

The mechanism of action of ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared below with structurally related pyrrole derivatives to highlight substituent effects on reactivity, stability, and applications.

Biological Activity

Ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is a compound belonging to the pyrrole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of the Compound

- Chemical Structure : this compound features a pyrrole ring substituted with an amino group and a carboxylate ester. Its molecular formula is C₈H₁₃ClN₂O₂, with a molecular weight of approximately 188.66 g/mol.

- Synthesis : Various synthetic methods have been reported for this compound, enhancing its availability for biological studies.

Pyrrole derivatives, including this compound, exhibit their biological effects through multiple mechanisms:

- Receptor Binding : These compounds often bind to various receptors, influencing cellular signaling pathways. For instance, they may interact with enzymes or receptors involved in metabolic processes.

- Modulation of Biochemical Pathways : The compound can affect several biochemical pathways, potentially altering cellular functions and leading to therapeutic effects .

Antimicrobial Activity

This compound has shown promising antimicrobial properties:

- Inhibition of Bacterial Growth : Studies have indicated that similar pyrrole derivatives exhibit inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds range from 3.12 to 12.5 μg/mL .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Ethyl 4-amino-1H-pyrrole-2-carboxylate | <10 | E. coli |

| Pyrrolyl Benzamide Derivatives | 3.125 | S. aureus |

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties:

- Cell Line Studies : Research has indicated that various pyrrole derivatives can induce apoptosis in cancer cell lines, although specific data on this compound is still limited .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrole derivatives:

- Antibacterial Activity : A study demonstrated that certain pyrrole compounds inhibited DNA gyrase in E. coli, suggesting a mechanism for their antibacterial action .

- Anticancer Activity : In vitro evaluations showed that some pyrrole derivatives had significant cytotoxic effects against cancer cell lines, with IC50 values indicating low toxicity in normal cells while effectively targeting cancer cells .

- Binding Studies : Molecular docking studies have suggested that the amino group in the structure enhances binding affinity to specific biological targets, which could explain the observed biological activities .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves sequential steps:

- Pyrrole ring formation via the Paal-Knorr reaction using 1,4-dicarbonyl compounds and amines.

- Nitration at the 4-position using HNO₃ followed by reduction (e.g., SnCl₂/HCl) to introduce the amino group.

- Esterification with ethanol under acid catalysis and subsequent hydrochloride salt formation .

- Optimization includes adjusting reaction temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry of reducing agents. Continuous flow reactors may enhance scalability and purity .

Q. Which analytical techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm substituent positions and aromaticity of the pyrrole ring. For example, the amino proton appears as a broad singlet (~δ 5.5–6.5 ppm) .

- LCMS/HPLC : Validates molecular weight (e.g., m/z ~204.65) and purity (>95%). Retention times are compared against standards .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and hydrogen-bonding networks. Discrepancies in data (e.g., thermal motion artifacts) require iterative refinement .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in biological assays?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility via ion-dipole interactions, critical for in vitro studies. Stability tests under varying pH (e.g., PBS buffer) and temperature (4–37°C) are conducted using UV-Vis spectroscopy to monitor degradation (λmax ~270 nm). Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for modifying the pyrrole core, such as introducing electrophilic substituents?

- Methodological Answer :

- DFT Calculations : Assess electrophilic aromatic substitution (EAS) reactivity. Fukui indices identify nucleophilic sites (e.g., C-5 position) prone to halogenation or sulfonation .

- Retrosynthetic AI Tools : Platforms like ICReDD combine quantum mechanics (e.g., Gaussian) with reaction databases to propose feasible routes, such as Friedel-Crafts alkylation or Suzuki coupling .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) on transition states to optimize regioselectivity .

Q. How can structural contradictions in crystallographic data (e.g., disordered atoms) be resolved during refinement?

- Methodological Answer :

- SHELXL Refinement : Use PART and SUMP commands to model disorder. Constraints (e.g., SIMU, DELU) limit unrealistic thermal motion.

- Twinned Data : For non-merohedral twinning, HKLF 5 format in SHELXTL separates overlapping reflections .

- Validation Tools : CheckCIF (IUCr) flags outliers in bond lengths/angles, guiding manual adjustments .

Q. What strategies are effective for evaluating the compound’s bioactivity, such as kinase inhibition or antimicrobial effects?

- Methodological Answer :

- Enzyme Assays : Measure IC₅₀ via fluorescence polarization (e.g., EGFR kinase) using ATP-competitive probes.

- MIC Testing : Broth microdilution against Gram-positive/negative strains (e.g., S. aureus, E. coli), with controls for solvent interference (e.g., DMSO <1% v/v) .

- Molecular Docking : AutoDock Vina predicts binding modes to active sites (e.g., DNA gyrase), validated by mutagenesis studies .

Q. How do electronic effects of substituents (e.g., ester vs. carboxylic acid) alter the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Hammett Analysis : Electron-withdrawing groups (e.g., ester) deactivate the pyrrole ring, reducing Buchwald-Hartwig amination efficiency.

- Pd-Catalyzed Coupling : Pre-activate the C-2 position via Boc protection to prevent coordination interference from the amino group .

- In Situ IR Monitoring : Tracks intermediates (e.g., oxidative addition complexes) to optimize catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.